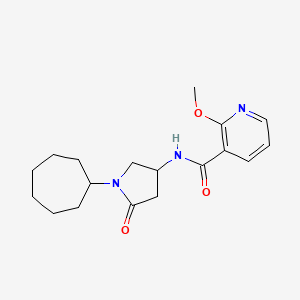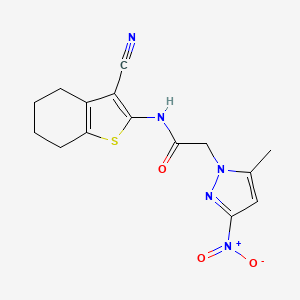
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-methoxynicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-methoxynicotinamide, commonly known as CYM-5442, is a small molecule compound that has shown potential in various scientific research applications. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors and has been found to have a significant impact on cellular metabolism.
Mécanisme D'action
The mechanism of action of CYM-5442 is not fully understood; however, it is believed to work by increasing the levels of NAD+ in cells. NAD+ is a critical coenzyme that plays a vital role in cellular metabolism. CYM-5442 has been found to activate the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is responsible for the synthesis of NAD+. By increasing the levels of NAD+, CYM-5442 can enhance cellular metabolism and promote cellular health.
Biochemical and Physiological Effects
CYM-5442 has been found to have several biochemical and physiological effects. Studies have shown that CYM-5442 can increase the levels of NAD+ in cells, which can enhance cellular metabolism and promote cellular health. CYM-5442 has also been found to reduce inflammation and oxidative stress, which are both associated with various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CYM-5442 in lab experiments is its ability to enhance cellular metabolism and promote cellular health. CYM-5442 has also been found to reduce inflammation and oxidative stress, which can be beneficial in various disease models. However, one of the limitations of using CYM-5442 in lab experiments is its limited solubility, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for CYM-5442 research. One potential direction is to explore the use of CYM-5442 in combination therapy with chemotherapy drugs. Another potential direction is to investigate the potential of CYM-5442 in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of CYM-5442 and its potential impact on cellular metabolism and health.
Conclusion
In conclusion, CYM-5442 is a small molecule compound that has shown potential in various scientific research applications. Its ability to enhance cellular metabolism and promote cellular health makes it a promising candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of CYM-5442 and its potential impact on cellular metabolism and health.
Méthodes De Synthèse
The synthesis of CYM-5442 involves a multi-step process that includes the reaction of 2-methoxynicotinic acid with thionyl chloride to form 2-methoxy-4-chloropyridine. The resulting compound is then reacted with 1-cycloheptyl-3-pyrrolidinone in the presence of a base to form the desired product, CYM-5442.
Applications De Recherche Scientifique
CYM-5442 has been extensively studied in various scientific research applications. One of the most significant applications of CYM-5442 is in the field of cancer research. Studies have shown that CYM-5442 can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CYM-5442 has also been found to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
Propriétés
IUPAC Name |
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-methoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-24-18-15(9-6-10-19-18)17(23)20-13-11-16(22)21(12-13)14-7-4-2-3-5-8-14/h6,9-10,13-14H,2-5,7-8,11-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXKGKKAUDUOOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NC2CC(=O)N(C2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-chloro-2-methylphenyl){1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6103848.png)

![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-(2-phenylethyl)morpholine](/img/structure/B6103858.png)
![(3-chlorobenzyl){[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B6103863.png)
![2-[2-(5-methoxy-1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B6103867.png)
![1-[2-(4-morpholinyl)ethyl]-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone](/img/structure/B6103870.png)
![N-{3-oxo-3-[(4-pyridinylmethyl)amino]propyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6103876.png)

![4-(dimethylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6103906.png)
![N-allyl-4-[2-(4-chlorophenyl)hydrazino]-2,6-dimethylnicotinamide](/img/structure/B6103909.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(4,6-dimethyl-2-pyrimidinyl)-4-piperidinyl]propanamide](/img/structure/B6103931.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B6103939.png)
![N-(3-isopropoxypropyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6103947.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6103955.png)